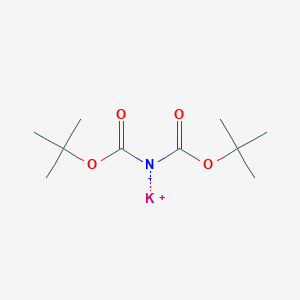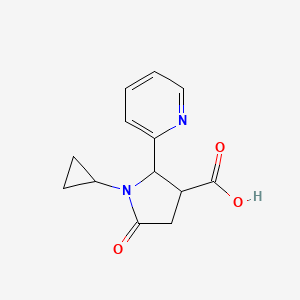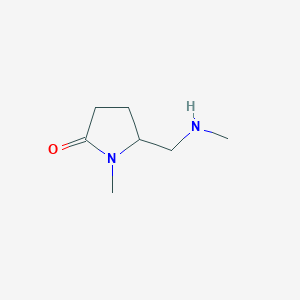
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one is a compound with the CAS Number: 479065-35-5 . It has a molecular weight of 142.2 and its IUPAC name is 1-methyl-5-[(methylamino)methyl]-2-pyrrolidinone . The compound is stored at -20°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 142.2 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found .Aplicaciones Científicas De Investigación
Synthesis and Antibiotic Development
1-Methyl-5-((methylamino)methyl)pyrrolidin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds, highlighting its significance in the development of treatments for respiratory tract infections and veterinary pathogens. For example, it serves as a critical precursor in the preparation of PF-00951966, a fluoroquinolone antibiotic aimed at combating community-acquired respiratory infections, including those caused by multidrug-resistant organisms. The efficient synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reactions, showcasing the compound's versatility in medicinal chemistry applications (Lall et al., 2012). Additionally, it has been employed in the synthesis of premafloxacin, an antibiotic for veterinary use, demonstrating its broad applicability in the fight against bacterial pathogens (Fleck et al., 2003).
Enantioselective Synthesis and Drug Development
The compound's utility extends to the enantioselective synthesis of pharmacologically relevant structures. Its involvement in the stereoselective creation of 1H-pyrrol-2(3H)-one derivatives, which feature in various therapeutic agents, is noteworthy. Such derivatives have been employed in the synthesis of compounds like (3S,5S)-3,5-diphenyl-3-pyrrolidinol, further underscoring the compound's value in drug development processes (Yang et al., 2009).
Organic Chemistry and Material Science
In addition to its pharmaceutical applications, this compound plays a role in organic chemistry and material science research. It has been involved in studies exploring the tautomerism of related compounds, contributing to a deeper understanding of chemical structures and behaviors. This research not only enhances our knowledge of organic chemistry but also aids in the development of novel materials and chemicals for various applications (Spiessens & Anteunis, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-5-(methylaminomethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-5-6-3-4-7(10)9(6)2/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMJDXAYOUVNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2841874.png)
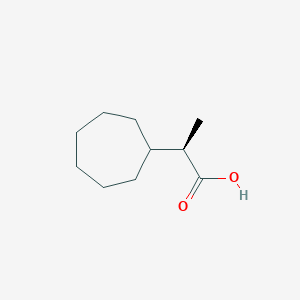
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)
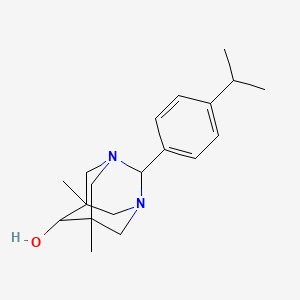


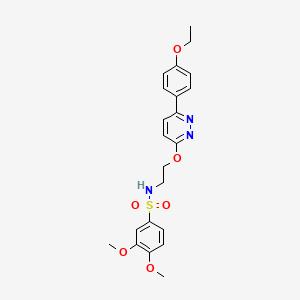
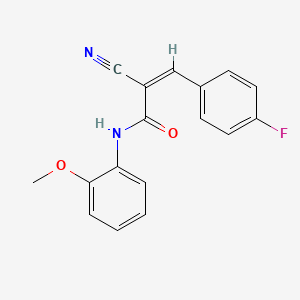
![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)

